DHFR-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

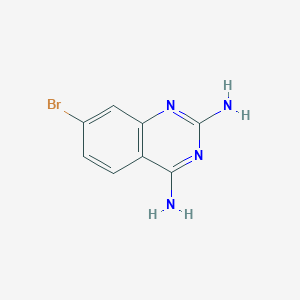

IUPAC Name |

7-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBLOIRVSSESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160236 | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137553-43-6 | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "DHFR-IN-3." Therefore, this document provides a comprehensive overview of the general mechanism of action for Dihydrofolate Reductase (DHFR) inhibitors, a well-established class of therapeutic agents. The principles, experimental protocols, and data presented herein are representative of the class and utilize well-characterized inhibitors such as methotrexate as illustrative examples. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of DHFR inhibition.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][4] THF and its derivatives are vital one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. This makes DHFR a prime target for therapeutic intervention in cancer and infectious diseases.

DHFR inhibitors are a class of drugs that bind to the active site of the DHFR enzyme, preventing it from carrying out its catalytic function. These molecules are often structural analogs of the natural substrate, dihydrofolate. The therapeutic efficacy of DHFR inhibitors can be attributed to their ability to selectively target the DHFR of pathogenic organisms or cancer cells over the host's or normal cells.

Core Mechanism of Action

The primary mechanism of action of DHFR inhibitors is the competitive inhibition of the DHFR enzyme. By binding to the active site, these inhibitors block the access of the natural substrate, DHF. This leads to a cascade of downstream cellular events:

-

Depletion of Tetrahydrofolate (THF): The direct consequence of DHFR inhibition is the cessation of THF production.

-

Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate (dTTP), a key component of DNA.

-

Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines (adenine and guanine), another critical component of DNA and RNA.

-

Disruption of DNA Synthesis and Repair: The scarcity of thymidylate and purines severely hampers the cell's ability to synthesize new DNA and repair existing DNA damage.

-

Cell Cycle Arrest and Apoptosis: The inability to replicate DNA triggers cell cycle checkpoints, leading to cell cycle arrest, typically in the S-phase. Prolonged inhibition and cellular stress ultimately induce programmed cell death (apoptosis).

Signaling Pathways and Cellular Effects

The inhibition of DHFR triggers a complex cellular response that extends beyond the immediate depletion of nucleotides. The resulting metabolic stress can activate various signaling pathways.

References

Unveiling DHFR-IN-3: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of DHFR-IN-3, a notable inhibitor of dihydrofolate reductase (DHFR), has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the scientific foundations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

This compound, chemically identified as 7-Bromo-2,4-diaminoquinazoline, has demonstrated significant inhibitory activity against DHFR from various species. This guide summarizes the key findings from the foundational research that first characterized this molecule.

Quantitative Biological Activity

The inhibitory potency of this compound was evaluated against dihydrofolate reductase from different sources. The half-maximal inhibitory concentrations (IC50) are presented below, offering a clear comparison of its activity profile.

| Target Enzyme | IC50 (µM) |

| Pneumocystis carinii DHFR | 12 |

| Rat Liver DHFR | 19 |

Core Signaling Pathway

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and certain amino acids. Inhibition of DHFR disrupts these processes, leading to the cessation of cell growth and proliferation. The following diagram illustrates the central role of DHFR in this pathway and the mechanism of action of its inhibitors.

Caption: Mechanism of DHFR inhibition by this compound in the folate pathway.

Experimental Workflow: From Concept to Evaluation

The discovery and evaluation of this compound followed a structured experimental workflow, beginning with the synthesis of a series of candidate compounds and culminating in their biological assessment. This process is outlined in the diagram below.

Caption: Workflow for the synthesis and biological testing of this compound.

Experimental Protocols

Synthesis of 7-Bromo-2,4-diaminoquinazoline (this compound)

The synthesis of 7-Bromo-2,4-diaminoquinazoline is achieved through the cyclization of 2-amino-4-bromobenzonitrile with guanidine. A detailed protocol based on the foundational literature is as follows:

-

Reaction Setup: A mixture of 2-amino-4-bromobenzonitrile and guanidine hydrochloride is prepared in a suitable solvent, such as a higher boiling point alcohol (e.g., 2-ethoxyethanol or ethylene glycol).

-

Base Addition: A base, such as sodium ethoxide or another suitable alkoxide, is added to the mixture to liberate the free guanidine base.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of several hours to ensure the completion of the cyclization reaction.

-

Work-up: Upon cooling, the reaction mixture is diluted with water. The precipitated solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the final, pure 7-Bromo-2,4-diaminoquinazoline.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

-

Reagents and Buffers:

-

Assay Buffer: A suitable buffer system (e.g., 50 mM Tris-HCl or potassium phosphate buffer) at a physiological pH (typically around 7.5), containing a reducing agent like dithiothreitol (DTT).

-

Substrates: Dihydrofolate (DHF) and NADPH.

-

Enzyme: Purified DHFR from the desired source (e.g., rat liver or P. carinii).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate or a cuvette, the assay buffer, NADPH, and varying concentrations of this compound are combined.

-

The enzyme solution is added, and the mixture is pre-incubated for a short period at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is initiated by the addition of the DHF substrate.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition for each concentration of this compound is determined relative to a control reaction containing no inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in the field of DHFR inhibitors.

The Function of Dihydrofolate Reductase Inhibitors: A Technical Guide Using Methotrexate as a Core Example

Disclaimer: No publicly available scientific literature or database specifically identifies a compound designated "DHFR-IN-3." This technical guide will therefore focus on the well-characterized and clinically significant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX) , as a representative molecule to explain the function, mechanism, and experimental evaluation of this class of compounds. The principles and methodologies described herein are broadly applicable to the study of other DHFR inhibitors.

Executive Summary

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts these processes, leading to the cessation of cell proliferation and eventual cell death, particularly in rapidly dividing cells. This makes DHFR a prime target for therapeutic intervention in cancer and autoimmune diseases. Methotrexate is a potent, competitive inhibitor of DHFR that serves as a cornerstone of treatment for various malignancies and inflammatory conditions. This guide provides an in-depth overview of its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

Methotrexate is a structural analog of folic acid and functions as a competitive inhibitor of DHFR.[1] Its chemical structure allows it to bind to the active site of the DHFR enzyme with an affinity that is approximately 1000 times greater than that of its natural substrate, dihydrofolate.[1] This high-affinity binding effectively blocks the conversion of DHF to THF.

The depletion of the intracellular THF pool has several downstream consequences:

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a methyl group donor.

-

Inhibition of Purine Synthesis: Two steps in the de novo purine synthesis pathway, leading to the formation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are dependent on THF cofactors.[2]

-

Disruption of DNA Synthesis and Repair: The lack of essential nucleotide precursors interferes with DNA replication and repair mechanisms, ultimately triggering cell cycle arrest, primarily in the S phase, and apoptosis.[3][4]

In addition to its primary action on DHFR, the polyglutamated form of methotrexate, which is retained within the cell, can also inhibit other enzymes in the folate pathway, such as thymidylate synthase and aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).

Signaling and Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Methotrexate.

Quantitative Data Presentation

The inhibitory potency of methotrexate is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the source of the enzyme and the experimental conditions.

| Parameter | Value | Cell Line / Enzyme Source | Comments | Reference |

| IC₅₀ | 6.05 ± 0.81 nM | AGS (Human gastric adenocarcinoma) | Highly sensitive cell line. | |

| IC₅₀ | 13.56 ± 3.76 nM | HCT-116 (Human colon cancer) | Sensitive cell line. | |

| IC₅₀ | 38.25 ± 4.91 nM | NCI-H23 (Human lung adenocarcinoma) | Moderately sensitive cell line. | |

| IC₅₀ | 114.31 ± 5.34 nM | MCF-7 (Human breast adenocarcinoma) | Resistant cell line. | |

| IC₅₀ | 35 nM | Saos-2 (Human osteosarcoma) | Value determined at day 6 of treatment. | |

| IC₅₀ | 95 nM | Daoy (Human medulloblastoma) | Value determined at day 6 of treatment. | |

| Kᵢ | 3.4 pM | Human DHFR | Represents the high affinity of MTX for human DHFR. | |

| Kᵢ | 20-fold increase vs WT | F31R mutant Human DHFR | A mutation conferring MTX resistance. |

Experimental Protocols

The characterization of DHFR inhibitors like methotrexate involves a combination of enzymatic and cell-based assays.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified DHFR. The enzyme's activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, 25 mM MES, 25 mM Acetate, 100 mM NaCl, pH 7.6)

-

Dihydrofolate (DHF) substrate solution

-

NADPH solution

-

Methotrexate (or test inhibitor) solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer. Perform serial dilutions of MTX to generate a range of concentrations for testing.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

A fixed volume of the DHFR enzyme solution.

-

A volume of the diluted MTX solution or vehicle control.

-

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a fixed volume of a pre-mixed solution of DHF and NADPH to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A₃₄₀) for each concentration of the inhibitor.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation (Cytotoxicity) Assay

This assay determines the effect of the inhibitor on the viability and proliferation of cultured cells. The MTT or MTS assay is a common colorimetric method for this purpose.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methotrexate (or test inhibitor) solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of methotrexate or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT/MTS Addition: After the incubation period, add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration that inhibits cell proliferation by 50%.

-

Mandatory Visualizations

Experimental Workflow for DHFR Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing a potential DHFR inhibitor.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

An In-depth Technical Guide to Pemetrexed as a Dihydrofolate Reductase Inhibitor

Disclaimer: The initially requested compound, "DHFR-IN-3," could not be identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized, clinically relevant dihydrofolate reductase (DHFR) inhibitor, Pemetrexed , to provide a comprehensive technical overview as a representative example.

Introduction

Pemetrexed is a potent, multi-targeted antifolate agent utilized in chemotherapy.[1] While it is classified as a dihydrofolate reductase (DHFR) inhibitor, its mechanism of action extends to other key enzymes within the folate metabolic pathway, making it a powerful disruptor of cellular replication.[2][3] This guide provides a detailed examination of Pemetrexed's biochemical properties, mechanism of action, and the experimental protocols used to characterize its activity, tailored for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides.[4] Transported into cells via the reduced folate carrier and other folate transport systems, Pemetrexed is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase.[5] This polyglutamation is critical, as it traps the drug intracellularly and enhances its inhibitory potency against its target enzymes.

The primary targets of the polyglutamated form of Pemetrexed are:

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for one-carbon transfer reactions necessary for the synthesis of nucleotides and certain amino acids.

-

Thymidylate Synthase (TS): As the primary target of Pemetrexed, inhibition of TS directly blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): By inhibiting GARFT, Pemetrexed disrupts a key step in the de novo purine biosynthesis pathway.

The concerted inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Data

The inhibitory activity of Pemetrexed has been quantified against its key enzymatic targets and in various cancer cell lines. The data presented below is for the more biologically active pentaglutamate form of Pemetrexed.

| Target Enzyme | Inhibitor | K_i_ (nM) |

| Dihydrofolate Reductase (DHFR) | Pemetrexed (pentaglutamate form) | 7.2 |

| Thymidylate Synthase (TS) | Pemetrexed (pentaglutamate form) | 1.3 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed (pentaglutamate form) | 65 |

Table 1: Inhibitory constants (Ki) of Pemetrexed's pentaglutamate form against its primary enzyme targets.

| Cell Line | Cancer Type | IC_50_ (nM) |

| CCRF-CEM | Leukemia | 25 |

| GC3/C1 | Colon Carcinoma | 34 |

| HCT-8 | Ileocecal Carcinoma | 220 |

Table 2: Antiproliferative activity (IC50) of Pemetrexed in various cancer cell lines.

Signaling Pathways and Experimental Workflows

The inhibition of folate metabolism by Pemetrexed triggers cellular stress responses that activate specific signaling pathways, leading to apoptosis. Additionally, the inhibition of AICART, an enzyme involved in purine synthesis, has been shown to block the mTOR signaling pathway. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating DHFR inhibitors.

Figure 1: Mechanism of Action of Pemetrexed.

Figure 2: Experimental Workflow for DHFR Inhibitor Evaluation.

Figure 3: Downstream Signaling Pathways Affected by Pemetrexed.

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methodologies for measuring DHFR activity and can be used to determine the inhibitory potential of compounds like Pemetrexed.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Pemetrexed (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Prepare working solutions of DHF and NADPH in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of Pemetrexed.

-

Positive Control (No Inhibitor): Add assay buffer, DHFR enzyme, and solvent control (e.g., DMSO).

-

Negative Control (No Enzyme): Add assay buffer and substrates (DHF and NADPH).

-

-

Initiation of Reaction:

-

Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.

-

Plot the percentage of DHFR inhibition against the logarithm of the Pemetrexed concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of Pemetrexed on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium

-

Pemetrexed

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Pemetrexed in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Pemetrexed. Include wells with untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance of the wells at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Pemetrexed concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the Pemetrexed concentration and determine the IC50 value.

-

Conclusion

Pemetrexed serves as a prime example of a clinically successful multi-targeted antifolate, with dihydrofolate reductase being one of its key targets. Its efficacy stems from the simultaneous disruption of multiple critical pathways in nucleotide biosynthesis. The experimental protocols detailed herein represent standard methodologies for characterizing the enzymatic and cellular activities of such inhibitors, providing a foundational framework for researchers in the field of drug discovery and development. A thorough understanding of these techniques and the underlying biochemical pathways is essential for the identification and advancement of novel anticancer agents.

References

In-Depth Technical Guide on DHFR-IN-3 (CAS Number: 137553-43-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

DHFR-IN-3, with the CAS number 137553-43-6, is identified as 7-bromoquinazoline-2,4-diamine. It is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR). This enzyme is a critical component in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, this compound disrupts cellular proliferation, making it a subject of interest in antimicrobial and anticancer research.

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137553-43-6 | [1] |

| Molecular Formula | C₈H₇BrN₄ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 509.4±58.0 °C (Predicted) | [1] |

| Density | 1.828±0.06 g/cm³ (Predicted) | |

| pKa | 7.94±0.70 (Predicted) | |

| Storage | Inert gas (nitrogen or Argon) at 2–8 °C |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Organism/Tissue | IC₅₀ | Reference |

| DHFR | Rat Liver | 19 µM | |

| DHFR | Pneumocystis carinii | 12 µM |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of Dihydrofolate Reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR by this compound leads to a depletion of the intracellular THF pool. This disruption in one-carbon metabolism ultimately halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and microorganisms.

The downstream signaling consequences of DHFR inhibition are multifaceted. Studies involving the knockdown of DHFR have revealed significant alterations in key cellular signaling pathways. Specifically, the inhibition of DHFR has been demonstrated to decrease the phosphorylation levels of several critical signaling proteins:

-

Mitogen-Activated Protein Kinases (MAPKs): Reduced phosphorylation of ERK1/2, SAPK/JNK, and p38 MAPKs has been observed.

-

NF-κB Pathway: A decrease in the phosphorylation of NF-κB/p65 has been noted.

-

PI3K/AKT Pathway: The phosphorylation of AKT, a central node in cell survival signaling, is also diminished.

These findings suggest that the antiproliferative effects of DHFR inhibition extend beyond the immediate depletion of nucleotides and involve the modulation of major signaling cascades that govern cell growth, survival, and stress responses.

References

An In-Depth Technical Guide to the Core Chemical Properties of DHFR-IN-3

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of DHFR-IN-3, a known inhibitor of dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this molecule.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 7-bromoquinazoline-2,4-diamine | N/A |

| CAS Number | 137553-43-6 | N/A |

| Molecular Formula | C₈H₇BrN₄ | N/A |

| Molecular Weight | 239.07 g/mol | N/A |

| Predicted Boiling Point | 509.4 ± 58.0 °C | [1] |

| Predicted Density | 1.828 ± 0.06 g/cm³ | [1] |

| Solubility in DMSO | 100 mg/mL (418.29 mM) | N/A |

| In Vivo Solubility | ≥ 2.5 mg/mL in various formulations | N/A |

Synthesis and Elucidation

A detailed, experimentally validated synthesis protocol for this compound (7-bromoquinazoline-2,4-diamine) is not explicitly available in the reviewed literature. However, a robust method for the synthesis of its immediate precursor, 7-bromoquinazoline-2,4(1H,3H)-dione, has been described. The conversion of this dione to the target diamine would typically involve a two-step process of chlorination followed by amination.

Synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione

A general procedure for the formation of quinazoline-2,4-diones involves the reaction of a 2-aminobenzamide with di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP)[2]. For the synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione, the following specific details have been reported:

General Procedure C: To a solution of the respective 2-aminobenzamide (1.0 mmol) in CH₃CN (10 mL) are added (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours and then filtered. The obtained solid is washed with 3 mL of CH₃CN and dried to give the desired product[2].

Spectroscopic Data for 7-bromoquinazoline-2,4(1H,3H)-dione:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[2].

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6.

-

ESI-HRMS m/z calcd for C₈H₆BrN₂O₂ [M + H]⁺ 240.9607, found: 240.9602.

Biological Activity and Mechanism of Action

This compound is an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts these vital cellular processes.

The inhibitory activity of this compound has been quantified with IC₅₀ values of 19 µM against rat liver DHFR and 12 µM against Pneumocystis carinii DHFR.

General Dihydrofolate Reductase (DHFR) Inhibition Pathway

The mechanism of action of DHFR inhibitors like this compound involves blocking the enzymatic conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This process is dependent on the cofactor NADPH. The inhibition of this step leads to a depletion of the THF pool, which in turn halts the synthesis of DNA precursors.

Caption: General mechanism of DHFR inhibition.

Experimental Protocols

While a specific, detailed experimental protocol for the biological evaluation of this compound is not publicly available, a general method for determining the inhibitory activity of compounds against DHFR can be adapted.

General DHFR Inhibition Assay Protocol

This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

DHFR enzyme (e.g., from rat liver or recombinant human)

-

Dihydrofolate (DHF) substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

This compound or other test inhibitors dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well plate, add a small volume of the inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a background control (no enzyme).

-

Add the assay buffer to all wells.

-

Add the DHFR enzyme solution to all wells except the background control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the DHF substrate and NADPH solution to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a quinazoline-based inhibitor of dihydrofolate reductase with demonstrated activity against both mammalian and microbial forms of the enzyme. While its core chemical properties are well-defined, a significant portion of its experimental data, including a specific synthesis protocol, detailed physical properties, and comprehensive biological evaluation protocols, are not yet available in the public domain. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and highlights areas where further investigation is warranted. The provided general protocols and pathway information can guide the design of future studies to fully characterize this compound.

References

An In-depth Technical Guide to the Dihydrofolate Reductase Inhibitor Methotrexate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to the potent dihydrofolate reductase (DHFR) inhibitor, Methotrexate. While the initial inquiry specified "DHFR-IN-3," this designation does not correspond to a widely documented inhibitor. Therefore, this guide focuses on Methotrexate, a clinically significant and extensively studied DHFR inhibitor, to illustrate the core principles and experimental methodologies relevant to this class of compounds.

Core Structure and Chemical Properties of Methotrexate

Methotrexate (formerly amethopterin) is a folate analog that acts as an antimetabolite, interfering with the normal metabolic processes of folic acid.[1][2] Its structure is characterized by a 4-amino-4-deoxy-N10-methylpteroyl group conjugated to L-glutamic acid.[3] This structural similarity to dihydrofolate (DHF) allows it to bind to the active site of DHFR.[4]

Table 1: Chemical and Physical Properties of Methotrexate

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂N₈O₅ | [1] |

| Molecular Weight | 454.44 g/mol | |

| Appearance | Odorless yellow to orange-brown crystalline powder | |

| Solubility | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. | |

| pKa | 4.7 - 5.5 | |

| LogP | 0.53 |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By binding to DHFR with an affinity approximately 1000-fold greater than that of DHF, methotrexate effectively blocks the regeneration of THF, leading to a depletion of intracellular reduced folates. This disruption of nucleotide synthesis ultimately inhibits DNA synthesis, repair, and cellular replication, particularly affecting rapidly proliferating cells such as cancer cells.

The cytotoxicity of methotrexate is attributed to three main actions:

-

Inhibition of DHFR: The primary mechanism leading to the depletion of THF.

-

Inhibition of thymidylate synthase: A secondary effect resulting from the lack of THF cofactors.

-

Alteration of reduced folate transport: Methotrexate competes with natural folates for transport into the cell.

Quantitative Data: Binding Affinity and Inhibition

Methotrexate is a slow, tight-binding competitive inhibitor of DHFR. The binding affinity of methotrexate to DHFR has been determined through various kinetic and biophysical methods.

Table 2: Binding Affinity and Kinetic Data for Methotrexate with DHFR

| Parameter | Value | Organism | Method | Reference |

| Ki | 3.4 pM | Human | Kinetic Assay | |

| KD | 9.5 nM | E. coli | Fluorescence Titration | |

| IC₅₀ | 2.6 nM | Not Specified | Biochemical Assay | |

| kon (association rate) | Varies with conformation | E. coli | Stopped-flow | |

| koff (dissociation rate) | Varies with conformation | E. coli | Stopped-flow | |

| IC₅₀ (Daoy cells) | 9.5 x 10⁻² µM | Human (Medulloblastoma) | MTT Assay | |

| IC₅₀ (Saos-2 cells) | 3.5 x 10⁻² µM | Human (Osteosarcoma) | MTT Assay |

Experimental Protocols

Microwave-Assisted Synthesis of Methotrexate

This protocol describes a rapid and efficient synthesis of methotrexate from 2,4-Diamino-6-chloromethylpteridine hydrochloride and diethyl p-(methylamino)benzoyl-L-glutamate.

Materials:

-

2,4-Diamino-6-chloromethylpteridine hydrochloride

-

Diethyl p-(methylamino)benzoyl-L-glutamate

-

N,N-Dimethylacetamide (DMA)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dilute hydrochloric acid (HCl)

-

Acetone

-

10 mL microwave vial with a magnetic stir bar

-

Microwave reactor

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, combine 2,4-Diamino-6-chloromethylpteridine hydrochloride (1 equivalent) and diethyl p-(methylamino)benzoyl-L-glutamate (1.1 equivalents). Add DMA as the solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 60°C for 20 minutes.

-

Cooling: After the reaction, allow the vial to cool to room temperature.

-

Hydrolysis: To the reaction mixture, add a solution of NaOH (2.5 equivalents) in an ethanol/water mixture. Stir at room temperature for 2-4 hours.

-

Precipitation: Carefully acidify the mixture to a pH of approximately 4.0 with dilute HCl to precipitate the crude methotrexate. Stir for 30 minutes.

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with deionized water and then acetone.

-

Dry the purified methotrexate under vacuum to yield a yellow solid.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against DHFR by measuring the decrease in NADPH absorbance at 340 nm. This protocol is adapted from commercially available kits.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer

-

Dihydrofolic acid (DHF), substrate

-

NADPH

-

Methotrexate (as a positive control inhibitor)

-

Test inhibitor compound

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X DHFR Assay Buffer by diluting a 10X stock.

-

Reconstitute NADPH with the assay buffer.

-

Prepare a stock solution of DHF.

-

Prepare serial dilutions of methotrexate and the test inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC): Add DHFR assay buffer and diluted DHFR enzyme.

-

Inhibitor Control (IC): Add diluted methotrexate, DHFR assay buffer, and diluted DHFR enzyme.

-

Sample (S): Add the test inhibitor at various concentrations, DHFR assay buffer, and diluted DHFR enzyme.

-

Background Control (BC): Add DHFR assay buffer only.

-

-

NADPH Addition: Add diluted NADPH solution to all wells. Mix and incubate for 10-15 minutes at room temperature, protected from light.

-

Reaction Initiation: Add diluted DHF substrate to all wells except the background control to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The rate of decrease in absorbance is proportional to DHFR activity.

-

Calculation:

-

Calculate the rate of reaction for each well (ΔOD/Δt).

-

The percent inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

References

- 1. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 4. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]

Preliminary Efficacy Studies of a Novel DHFR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for therapeutic intervention in oncology and infectious diseases.[1][2][3][4][5] This technical guide outlines a comprehensive framework for the preliminary in vitro efficacy assessment of a novel, hypothetical DHFR inhibitor, herein referred to as DHFR-IN-3. The guide details the requisite experimental protocols, data presentation standards, and visualization of key biological and experimental pathways to support early-stage drug discovery efforts. While specific data for "this compound" is not publicly available, this document serves as a standard operating procedure for researchers embarking on the characterization of new chemical entities targeting DHFR.

Introduction to DHFR as a Therapeutic Target

Dihydrofolate reductase catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors for the synthesis of purines and thymidylate, which are indispensable for DNA replication and repair. Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity. Inhibition of DHFR leads to a depletion of the THF pool, resulting in the cessation of DNA synthesis and subsequent cell death. This mechanism is the basis for the clinical efficacy of widely used antifolate drugs like methotrexate in cancer chemotherapy and trimethoprim in antibacterial therapy. The development of novel DHFR inhibitors aims to overcome existing drug resistance mechanisms and improve therapeutic selectivity.

Experimental Protocols

A structured approach to evaluating a novel DHFR inhibitor involves a tiered screening process, beginning with direct enzyme inhibition and progressing to cell-based assays.

DHFR Enzymatic Inhibition Assay

This primary assay quantifies the direct inhibitory effect of the test compound on recombinant human DHFR (hDHFR) activity.

-

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An inhibitor will slow down this reaction rate.

-

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., a potassium phosphate buffer at physiological pH)

-

Substrate: Dihydrofolate (DHF)

-

Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Test Compound (this compound)

-

Positive Control Inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the positive control (Methotrexate) in DHFR assay buffer. Prepare working solutions of DHF and NADPH.

-

Reaction Setup: In a 96-well plate, add the DHFR assay buffer, the test compound at various concentrations, and the DHFR enzyme. Allow for a brief pre-incubation period at room temperature to permit compound binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at room temperature.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Proliferation Assay

This secondary assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines, providing a measure of its potency in a biological context.

-

Principle: The viability of cancer cells is measured after a defined period of exposure to the test compound. A reduction in cell viability indicates an anti-proliferative effect.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound (this compound)

-

Positive Control (e.g., Methotrexate)

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo)

-

96-well clear-bottom cell culture plates

-

Microplate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include untreated wells as a negative control.

-

Incubation: Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the readings to the untreated control wells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

-

Data Presentation

Quantitative data from the preliminary studies should be summarized in clear, tabular formats to facilitate comparison and interpretation.

Table 1: In Vitro DHFR Enzymatic Inhibition

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | hDHFR | [Experimental Value] |

| Methotrexate | hDHFR | [Experimental Value] |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 (Breast) | [Experimental Value] |

| HCT116 (Colon) | [Experimental Value] | |

| Methotrexate | MCF-7 (Breast) | [Experimental Value] |

| | HCT116 (Colon) | [Experimental Value] |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: Experimental workflow for preliminary efficacy screening of a novel DHFR inhibitor.

Caption: The central role of DHFR in the folate metabolism and nucleotide synthesis pathway.

References

DHFR-IN-3: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogenic microorganisms. This makes DHFR a well-established and attractive target for therapeutic intervention. DHFR-IN-3 is a research compound identified as an inhibitor of DHFR. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, based on its known inhibitory activity and the broader context of DHFR inhibition in medicine.

This compound: Core Data

This compound has been characterized as an inhibitor of dihydrofolate reductase. The following table summarizes the available quantitative data for this compound.

| Target Enzyme | Organism/Tissue | IC50 Value |

| Dihydrofolate Reductase (DHFR) | Rat Liver | 19 µM |

| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 12 µM |

Mechanism of Action: The Folate Synthesis Pathway

This compound, as a DHFR inhibitor, is presumed to competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] The resulting depletion of nucleotides preferentially affects rapidly dividing cells, forming the basis of its potential anticancer and antimicrobial activities.

Caption: Folate Metabolism Pathway and the inhibitory action of this compound.

Potential Therapeutic Applications

Based on its inhibitory profile, this compound has potential applications in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Therapy

The inhibition of DHFR is a clinically validated strategy in cancer chemotherapy.[1] By impeding DNA synthesis, DHFR inhibitors can selectively target the rapidly proliferating cells characteristic of tumors. The IC50 value of 19 µM against rat liver DHFR suggests that this compound has activity against a mammalian DHFR enzyme, indicating its potential as an anticancer agent. Further studies would be required to determine its potency and selectivity for human DHFR and its efficacy in various cancer cell lines.

Anti-Infective Therapy

The significant inhibitory activity of this compound against Pneumocystis carinii DHFR (IC50 = 12 µM) points to a strong potential for its development as a treatment for Pneumocystis pneumonia (PCP), a life-threatening opportunistic infection, particularly in immunocompromised individuals. The differences between microbial and mammalian DHFR enzymes can be exploited to achieve selective toxicity, a key principle in antimicrobial drug development.

Experimental Protocols

To further characterize the therapeutic potential of this compound, the following key experiments are essential.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantitatively measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Recombinant DHFR enzyme (e.g., human, rat liver, or P. carinii)

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR enzyme in cold DHFR Assay Buffer.

-

Prepare a stock solution of DHF.

-

Prepare a stock solution of NADPH.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control Wells: Add DHFR Assay Buffer, DHFR enzyme solution, and solvent control (e.g., DMSO).

-

Inhibitor Wells: Add DHFR Assay Buffer, DHFR enzyme solution, and the desired concentration of this compound.

-

Blank Wells: Add DHFR Assay Buffer.

-

-

Reaction Initiation:

-

Add NADPH solution to all wells.

-

Initiate the reaction by adding the DHF solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7) or relevant microbial cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Drug Development Workflow

The evaluation of a novel DHFR inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical development.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a dihydrofolate reductase inhibitor with demonstrated activity against both mammalian and P. carinii enzymes. This dual activity suggests a potential for development as both an anticancer and an anti-infective agent. The provided data serves as a starting point for a more comprehensive preclinical evaluation. The detailed experimental protocols outlined in this guide provide a framework for further investigation into its potency, selectivity, and cellular activity. Future studies should focus on optimizing its structure to improve efficacy and selectivity, as well as on in vivo studies to validate its therapeutic potential.

References

An In-depth Technical Guide to Dihydrofolate Reductase (DHFR) Inhibitors, Including DHFR-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established therapeutic target for a range of diseases, including cancer, bacterial infections, and parasitic diseases. This guide provides a comprehensive technical review of DHFR inhibitors, with a special focus on the research compound DHFR-IN-3. It covers the mechanism of action, quantitative data on inhibitor potency, detailed experimental protocols, and visual representations of key biological and experimental processes to support researchers and drug development professionals in this field.

The Core Role of DHFR in Cellular Metabolism

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital one-carbon carriers in a variety of biosynthetic reactions.[1][2][3] The key downstream processes reliant on THF include:

-

Thymidylate Synthesis: THF is a cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Purine Synthesis: THF derivatives are required for two steps in the de novo purine biosynthesis pathway, which forms the building blocks of DNA and RNA.

-

Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine, and the metabolism of histidine.

By inhibiting DHFR, the cellular pool of THF is depleted, leading to a bottleneck in these critical metabolic pathways. This ultimately results in the inhibition of DNA replication and cell death, a particularly effective strategy against rapidly proliferating cells such as cancer cells and microbes.[4]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are broadly classified as either classical or non-classical antifolates.

-

Classical Antifolates: These are structural analogs of folic acid, such as methotrexate. They are transported into cells via the reduced folate carrier (RFC) and are polyglutamylated intracellularly, which enhances their retention and inhibitory activity against DHFR and other folate-dependent enzymes.

-

Non-Classical Antifolates: These inhibitors, such as trimethoprim and pyrimethamine, are not structurally related to folic acid. They are typically more lipophilic and enter cells by passive diffusion. Their selectivity for microbial DHFR over human DHFR is a key therapeutic advantage.[5]

These inhibitors act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF.

Quantitative Analysis of DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of a selection of DHFR inhibitors against various species and cell lines.

| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference(s) |

| This compound | Pneumocystis carinii DHFR | 12 µM | - | |

| Rat Liver DHFR | 19 µM | - | ||

| Methotrexate | Human DHFR | 4.74 nM | - | |

| Toxoplasma gondii DHFR | 1.35 nM | - | ||

| Mycobacterium tuberculosis DHFR | - | 16.0 ± 3.0 nM | ||

| Trimethoprim | Escherichia coli DHFR | - | - | |

| Mycobacterium tuberculosis DHFR | - | - | ||

| Methicillin-Resistant Staphylococcus aureus (MRSA) DfrG | - | 31,000 nM | ||

| Pyrimethamine | Pneumocystis carinii DHFR | 0.038 µM | - | |

| Toxoplasma gondii DHFR | 0.011 µM | - | ||

| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | - | |

| Toxoplasma gondii DHFR | 0.011 µM | - | ||

| Iclaprim | Methicillin-Resistant Staphylococcus aureus (MRSA) DfrG | - | 1,350 nM | |

| WR99210 | Plasmodium falciparum DHFR | <0.075 nM | - | |

| Fluorofolin | Pseudomonas aeruginosa | 2.5 nM | - | |

| DHFR-IN-4 | Human DHFR | 123 nM | - | |

| DHFR-IN-5 | Quadruple mutant Plasmodium falciparum DHFR | - | 0.54 nM |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Detailed Experimental Protocols

Spectrophotometric DHFR Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

Purified recombinant DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)

-

Dihydrofolic acid (DHF) stock solution (e.g., 10 mM in assay buffer with 4.5 mM NaOH)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) stock solution (e.g., 10 mM in deionized water)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer to the desired final concentrations. Keep all solutions on ice.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 2 µL) of the test compound, positive control, or vehicle control (e.g., DMSO) to the appropriate wells of the 96-well plate.

-

Add the DHFR enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add a mixture of DHF and NADPH to each well.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 5-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

-

Cell-Based DHFR Inhibition and Cytotoxicity Assay

This protocol outlines a method to assess the effect of DHFR inhibitors on the proliferation of cultured cells. A common method is the MTT or XTT assay, which measures the metabolic activity of viable cells.

Materials:

-

96-well cell culture plates

-

Mammalian or microbial cell line of interest

-

Appropriate cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent

-

Positive control inhibitor (e.g., Methotrexate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT)

Procedure:

-

Cell Seeding:

-

Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Viability Assessment:

-

Add the MTT or XTT reagent to each well and incubate for a few hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in DHFR inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

The Folate Metabolic Pathway and DHFR Inhibition

This diagram illustrates the central role of DHFR in the folate metabolic pathway and how its inhibition disrupts the synthesis of essential biomolecules.

Caption: The folate metabolic pathway and the mechanism of DHFR inhibition.

Experimental Workflow for DHFR Inhibitor Discovery and Characterization

This diagram outlines a typical workflow for the identification and evaluation of novel DHFR inhibitors, from initial screening to in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medlink.com [medlink.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]

Methodological & Application

DHFR-IN-3: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3][4] This makes DHFR a well-established and attractive target for cancer chemotherapy.[1]

DHFR-IN-3 is an inhibitor of dihydrofolate reductase, with reported IC50 values of 19 µM and 12 µM for rat liver and Pneumocystis carinii DHFR, respectively. These application notes provide detailed protocols for evaluating the cell-based activity of this compound, enabling researchers to assess its antiproliferative effects and confirm its mechanism of action in relevant human cancer cell lines.

Data Presentation

The antiproliferative activity of a DHFR inhibitor is typically evaluated across a panel of human cancer cell lines. While specific GI50 values for this compound are not yet publicly available, the following table provides a template for presenting such data once determined experimentally using the protocols outlined in this guide. For comparison, representative data for other known DHFR inhibitors are included.

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| This compound | User-Determined | User-Determined | User-Determined |

| Methotrexate | MDA-MB-468 | Breast | Data not available |

| Methotrexate | MCF-7 | Breast | 0.114 |

| Methotrexate | HCT-116 | Colon | 0.014 |

| Cycloguanil (Cyc) | MDA-MB-468 | Breast | >100 |

| NSC127159 (Cyc analogue) | MDA-MB-468 | Breast | 1.4 |

| NSC127159 (Cyc analogue) | MCF-7 | Breast | 3.2 |

Note: The GI50 is the concentration of a drug that inhibits cell growth by 50%. This data should be generated by the end-user for this compound using the provided antiproliferation assay protocol.

Signaling Pathway

Inhibition of DHFR by this compound blocks the conversion of DHF to THF, leading to a depletion of intracellular THF pools. This, in turn, inhibits the synthesis of purines and thymidylate, essential precursors for DNA synthesis. The disruption of DNA replication leads to cell cycle arrest and ultimately, apoptosis.

Experimental Protocols

Cell-Based Antiproliferation Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HCT-116, A549)

-

Complete cell culture medium (specific to the cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the GI50 value using a non-linear regression analysis.

-

Folinic Acid Rescue Assay

This assay confirms that the antiproliferative effects of this compound are due to the inhibition of the folate pathway. Folinic acid can be converted to THF downstream of DHFR, thus rescuing cells from DHFR inhibition.

Materials: